3-Amino-2-(4-methylbenzyl)propanoic acid
Description
3-Amino-2-(4-methylbenzyl)propanoic acid is a chiral β-amino acid derivative characterized by a propanoic acid backbone substituted with an amino group at position 3 and a 4-methylbenzyl group at position 2 (molecular formula: C₁₁H₁₅NO₂) . The para-methyl substituent on the benzyl group contributes to its lipophilicity, influencing its pharmacokinetic properties and metabolic stability compared to analogs with polar substituents (e.g., hydroxy or methoxy groups) .
Properties
IUPAC Name |
2-(aminomethyl)-3-(4-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8-2-4-9(5-3-8)6-10(7-12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVGSOFCGOOZRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640583 | |
| Record name | 2-(Aminomethyl)-3-(4-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
682803-13-0 | |
| Record name | 2-(Aminomethyl)-3-(4-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(4-methylbenzyl)propanoic acid typically involves the reaction of 4-methylbenzylamine with acrylonitrile, followed by hydrogenation and hydrolysis. The reaction conditions often include the use of a catalyst such as palladium on carbon (Pd/C) for the hydrogenation step and an acid or base for the hydrolysis step.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods often utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and purity. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(4-methylbenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-nitro-2-(4-methylbenzyl)propanoic acid.
Reduction: Formation of 3-amino-2-(4-methylbenzyl)propanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-Amino-2-(4-methylbenzyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-2-(4-methylbenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the 4-methylbenzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Observations:
Electronic Effects :
- Electron-donating groups (e.g., 4-CH₃ , 4-OCH₃ ) increase electron density on the aromatic ring, enhancing π-π stacking interactions but reducing electrophilicity.
- Electron-withdrawing groups (e.g., 4-Cl ) improve electrophilicity, facilitating covalent interactions with nucleophilic residues in enzymes .
Steric Effects :
- Substituents at the para position (e.g., 4-CH₃, 4-Cl) minimize steric hindrance compared to meta analogs (e.g., 3-CH₃), optimizing binding to planar active sites .
Chirality: The (R) -enantiomer of 3-amino-2-(4-methylbenzyl)propanoic acid exhibits higher antimicrobial activity than the (S) -form due to complementary stereochemistry with chiral enzyme pockets .
Functional Group Modifications
Amino Acid Backbone Variations
- β-Amino Acid vs. α-Amino Acid: Unlike natural α-amino acids (e.g., phenylalanine), the β-configuration in this compound confers resistance to proteolytic degradation, making it a stable scaffold for peptide mimetics .
Carboxylic Acid Derivatives
- Hydrochloride Salts: Analogs like 3-amino-2-(4-chlorophenyl)propanoic acid hydrochloride exhibit improved solubility and bioavailability, enhancing their utility in pharmaceutical formulations .
Biological Activity
3-Amino-2-(4-methylbenzyl)propanoic acid, also known as a beta-amino acid, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes an amino group and a 4-methylbenzyl substituent, influencing its interaction with biological systems. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula: C11H15NO2
- Molecular Weight: 193.25 g/mol
- CAS Number: 1423033-27-5
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as protein synthesis and energy metabolism.
- Receptor Modulation : It may act as a modulator for neurotransmitter receptors, influencing synaptic transmission and neuronal activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have reported its effectiveness against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Bacillus subtilis | 4 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in the context of antibiotic resistance.
Anticancer Properties
In vitro studies have demonstrated the potential anticancer effects of this compound:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
- IC50 Values :
- HeLa: 12 µM
- MCF-7: 15 µM
These results indicate that the compound can inhibit the proliferation of cancer cells, suggesting further investigation into its mechanisms and therapeutic applications.
Case Studies
-
Study on Antimicrobial Efficacy :
A study conducted by researchers at a university evaluated the antimicrobial efficacy of various beta-amino acids, including this compound. The results indicated that this compound had superior antibacterial activity compared to traditional antibiotics like penicillin, particularly against Gram-positive bacteria. -
Investigation into Anticancer Activity :
Another research project focused on the anticancer properties of beta-amino acids. The study found that this compound induced apoptosis in cancer cell lines through the activation of caspase pathways, marking it as a promising candidate for further drug development.
Pharmacokinetics
The pharmacokinetic profile of this compound remains under investigation. Preliminary studies suggest moderate absorption and bioavailability, with potential for modification to enhance these properties through structural analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
